Home > Products > Building Blocks P11023 > 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate - 1018827-46-7

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate

Catalog Number: EVT-1775704
CAS Number: 1018827-46-7
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Compound Description: This compound serves as a synthetic intermediate, incorporating both a nitrogen-containing heterocycle and a borate ester group. [] Its synthesis involves nucleophilic substitution and Suzuki reactions. []

5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole Derivatives

Compound Description: This group of compounds has been identified as high-affinity ligands for the 5-HT6 receptor. [] Specifically, the (R)-enantiomers within this class demonstrate potent agonist activity with EC50 values reaching 1 nM or less, exhibiting full agonism. [] Conversely, the (S)-enantiomers function as moderate antagonists. []

Compound Description: GR-89,696 is a known kappa-receptor agonist. Research has focused on synthesizing and evaluating methylated analogs of this compound to assess their kappa-receptor affinity, selectivity, and functional impact. [] One such analog, (S,S)-14, exhibits exceptional kappa-receptor affinity (Ki = 0.31 nM) and also demonstrates subnanomolar binding affinity for mu-receptors (Ki = 0.36 nM). []

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

Compound Description: PF-04447943 represents a novel, selective, and brain-penetrant PDE9A inhibitor currently undergoing clinical trials. [] Its development involved a combination of parallel synthetic chemistry and structure-based drug design (SBDD). [] Preclinical studies indicate that PF-04447943 effectively elevates central cGMP levels in both the brain and CSF of rodents. [] Additionally, it demonstrates procognitive activity in various rodent models and exhibits synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. []

Compound Description: Immethridine is a recently discovered, potent, and highly selective histamine H(3) receptor agonist. [] Notably, it exhibits a 300-fold selectivity for the H(3) receptor over the closely related H(4) receptor. []

(4-Nitro-benzylidene)-pyridin-3ylmethyl amine

Compound Description: This compound, synthesized from 3(amino methyl) pyridine and 4-nitrobenzaldehyde, has undergone characterization using UV-visible, FT-IR, and H-NMR spectral studies. [] It has shown promising antioxidant activity in various assays, including DPPH radical scavenging, total antioxidant capacity, hydroxyl radical scavenging, nitric oxide radical scavenging, and ferrous reducing power. [] Moreover, it exhibits anti-hemolytic activity with 58% inhibition, compared to the standard quercetin's 74% inhibition. []

Overview

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate is a chemical compound with the molecular formula C12H16N2O4C_{12}H_{16}N_{2}O_{4} and a molecular weight of approximately 252.27 g/mol. This compound features a pyridine ring substituted at the 3-position with a pyrrolidine moiety connected via a methylene group. It is classified as a toxic solid and is primarily recognized by its Chemical Abstracts Service number 1018827-46-7. The compound has garnered attention for its potential applications in biochemical research, particularly in proteomics, due to its unique structural properties and reactivity .

Synthesis Analysis

The synthesis of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate typically involves multi-step organic reactions. A common synthetic route includes the reaction of pyridine derivatives with pyrrolidine under controlled conditions. The preparation may involve several steps, including:

  1. Formation of the Pyridine Ring: This can be achieved through traditional methods such as cyclization reactions involving appropriate precursors.
  2. Substitution Reaction: The introduction of the pyrrolidine moiety at the 3-position of the pyridine ring is crucial and often requires specific conditions to ensure selectivity and yield.
  3. Oxalate Formation: The final step usually involves the reaction with oxalic acid or its derivatives to form the oxalate salt .

Each step necessitates careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate can be visualized as follows:

Structural Data

  • Molecular Formula: C12H16N2O4C_{12}H_{16}N_{2}O_{4}
  • Molecular Weight: 252.27 g/mol
  • CAS Number: 1018827-46-7
  • Chemical Structure:
Structure C12H16N2O4\text{Structure }\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{4}
Chemical Reactions Analysis

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate can undergo various chemical reactions typical of pyridine derivatives, including:

  1. Nucleophilic Substitution Reactions: The nitrogen atom in the pyridine ring can participate in nucleophilic substitutions, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring enables electrophilic attack at available positions.
  3. Reactions with Biological Targets: Interaction studies suggest that this compound may bind to specific biological targets, which is crucial for assessing its pharmacological potential .
Mechanism of Action

The mechanism of action for 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate primarily revolves around its interaction with biological molecules. Preliminary studies indicate that it may exhibit binding affinities with certain proteins or enzymes, potentially influencing biochemical pathways involved in cellular processes. Understanding these interactions is essential for evaluating its therapeutic viability and safety profile.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Toxicity: Classified as a toxic solid; handling precautions are necessary.
  • Stability: Stability under various conditions (e.g., light, temperature) should be assessed during practical applications.

Relevant Data

Research into the biological activity of this compound is still emerging, but compounds with similar structures often exhibit diverse pharmacological activities, including neuroactivity and anti-inflammatory properties .

Applications

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate finds utility in several scientific fields:

  1. Biochemical Research: Particularly in proteomics for studying protein interactions and functions.
  2. Pharmaceutical Development: Potential applications in drug design due to its structural characteristics that may influence biological activity.
  3. Synthetic Chemistry: Used as an intermediate in organic synthesis processes involving pyridine derivatives.

The compound's unique properties make it valuable in both academic research and industrial applications, highlighting its significance in ongoing scientific investigations .

Synthetic Methodologies and Scaffold Design for 3-(Pyrrolidin-3-ylmethyl)pyridine Oxalate

Bivalent Ligand Design Strategies for Dual μ-Opioid Receptor (MOR) Agonism/Dopamine D3 Receptor (D3R) Antagonism

The structural architecture of 3-(pyrrolidin-3-ylmethyl)pyridine oxalate (C₁₂H₁₆N₂O₄, MW 252.27) positions it as a strategic scaffold for dual-target therapeutics targeting pain and addiction pathways [1] [5]. Bivalent ligand design merges a MOR-agonist pharmacophore (e.g., TRV130 or loperamide derivatives) with a D3R-antagonist moiety (e.g., substituted pyrrolidine) via optimized linkers. This approach exploits spatial proximity between MOR and D3R in mesolimbic pathways, where simultaneous MOR activation (analgesia) and D3R blockade (addiction mitigation) occur [4]. Critical to this strategy is the oxalate salt formation, which enhances solubility and crystallinity for improved synthetic handling [1] [5].

Linker Optimization: Ethylene or alkyl tethers between pharmacophores balance conformational flexibility and distance constraints. Shorter linkers (< 5 atoms) reduce D3R binding affinity (Kᵢ > 100 nM), while longer chains (8–12 atoms) improve D3R antagonism (Kᵢ = 12–35 nM) but may compromise MOR selectivity [4]. Computational docking confirms the pyrrolidine nitrogen’s electrostatic interactions with D3R Asp110, while the pyridine ring anchors MOR transmembrane domains [4].

Table 1: Impact of Linker Length on Receptor Affinity

Linker AtomsMOR Kᵢ (nM)D3R Kᵢ (nM)Functional Selectivity (MOR/D3R)
38.211213.7
65.1479.2
106.8150.44

Pharmacophore Hybridization Techniques: Integration of Trans-(2S,4R)-Pyrrolidine and Phenylcyclopropyl Amine Moieties

Stereoselective synthesis dictates the bioactivity of 3-(pyrrolidin-3-ylmethyl)pyridine derivatives. The trans-(2S,4R)-pyrrolidine configuration maximizes D3R antagonism due to optimal spatial alignment with the receptor’s secondary binding pocket (SBP), enhancing hydrogen bonding with Ser182/Ser185 [2] [4]. Hybridization techniques involve:

  • Suzuki Coupling: Links halogenated pyridines (e.g., 3-bromo-5-(pyrrolidin-2-yl)pyridine [CAS 1415566-33-4]) to phenylcyclopropyl amine boronic esters, followed by oxalate salt formation [6].
  • Reductive Amination: Condenses 3-pyridinecarboxaldehyde with N-Boc-pyrrolidin-3-ylamine, followed by deprotection and oxalic acid treatment [5] [7].

The pyrrolidine ring’s pseudorotation enables adaptive binding to enantioselective targets. Trans-configured derivatives exhibit 5–8× higher D3R affinity than cis isomers due to reduced steric clash in the D3R SBP [3] [4]. Meanwhile, phenylcyclopropyl amine incorporation augments BBB penetration via rigidity and moderate log P (2.1–2.5) [4].

Table 2: Stereochemical Impact on Receptor Binding

Pyrrolidine IsomerD3R Kᵢ (nM)MOR EC₅₀ (nM)Metabolic Stability (t½, min)
(2S,4R)183242
(2R,4S)222938
(2R,3R)954528
(2S,3S)1105125

Optimization of Central Nervous System Multiparameter Optimization (CNS-MPO) Scores for Enhanced Blood-Brain Barrier Permeability

CNS-MPO algorithms evaluate six physicochemical parameters to predict BBB penetration: ClogP, ClogD, MW, TPSA, HBD count, and pKa [9]. For 3-(pyrrolidin-3-ylmethyl)pyridine oxalate, descriptor optimization targets:

  • Polar Surface Area (TPSA): Maintained at 40–50 Ų via pyridine nitrogen orientation, below the 76 Ų threshold for passive BBB diffusion [3] [9].
  • LogP/LogD: Optimized to 1.8–2.2 using oxalate counterions to balance lipophilicity and solubility [1] [5].
  • H-Bond Donors (HBD): Limited to ≤ 2 through N-alkylation of pyrrolidine [4] [9].

Pfizer’s CNS-MPO.v2 scoring elevates the compound’s MPO to 4.2/6 (vs. 3.5 for v1), correlating with 4.5× higher brain-to-plasma ratios in murine models [4] [9]. Descriptor variability between software (ChemAxon vs. ACD Labs) necessitates cross-verification; for example, ChemAxon-calculated ClogP values are 0.3 units lower than ACD’s, impacting MPO thresholds [9]. Machine learning models (e.g., Bayesian classifiers) outperform MPO in BBB prediction accuracy (92.5% vs. 82.5%), guiding scaffold refinement [9].

Table 3: Physicochemical Properties and CNS-MPO Scores

DescriptorTarget Range3-(Pyrrolidinylmethyl)pyridineCNS-MPO.v1 ScoreCNS-MPO.v2 Score
ClogP2–41.950.70.9
TPSA (Ų)< 7648.20.90.9
MW (Da)< 400252.31.01.0
HBD Count≤ 220.80.8
pKa (Basic)8–109.10.70.9
Aggregate MPO≥ 44.14.8

Properties

CAS Number

1018827-46-7

Product Name

3-(Pyrrolidin-3-ylmethyl)pyridine oxalate

IUPAC Name

oxalic acid;3-(pyrrolidin-3-ylmethyl)pyridine

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C10H14N2.C2H2O4/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;3-1(4)2(5)6/h1-2,4,7,10,12H,3,5-6,8H2;(H,3,4)(H,5,6)

InChI Key

IMVHZHYTGHDXCA-UHFFFAOYSA-N

SMILES

C1CNCC1CC2=CN=CC=C2.C(=O)(C(=O)O)O

Canonical SMILES

C1CNCC1CC2=CN=CC=C2.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.